![molecular formula C17H16N4O2S2 B13482431 N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide](/img/structure/B13482431.png)
N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide is a complex organic compound that features a triazole ring, a phenyl group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide typically involves multiple steps. One common method involves the formation of the triazole ring through the cyclization of secondary amides and hydrazides under microwave-induced cyclodehydration conditions . The triazole moiety can also be synthesized via oxidative cyclization of amidrazones and aldehydes using ceric ammonium nitrate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve scalable protocols such as the use of polyethylene glycol as a recyclable reaction medium for the oxidative cyclization process . These methods are designed to be environmentally benign and economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, leading to the formation of amines.
Substitution: The phenyl and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride for activation, ceric ammonium nitrate for oxidative cyclization, and various hydrazine salts for the formation of triazole derivatives .
Major Products
The major products formed from these reactions include various substituted triazoles, sulfonamides, and phenyl derivatives .
Aplicaciones Científicas De Investigación
N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide involves the binding of the triazole ring to specific molecular targets. For example, the nitrogen atoms in the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . The phenyl moieties also play a key role in interacting with the active sites of enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-4H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: A compound with a similar triazole and sulfonamide structure.
4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid): Another triazole-based compound used in coordination polymers.
Uniqueness
N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide is unique due to its combination of a triazole ring, phenyl groups, and a sulfonamide moiety. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H16N4O2S2 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(E)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]-2-phenylethenesulfonamide |
InChI |
InChI=1S/C17H16N4O2S2/c1-21-13-18-19-17(21)24-16-10-6-5-9-15(16)20-25(22,23)12-11-14-7-3-2-4-8-14/h2-13,20H,1H3/b12-11+ |
Clave InChI |
MMQOUNXIDSDFGC-VAWYXSNFSA-N |
SMILES isomérico |
CN1C=NN=C1SC2=CC=CC=C2NS(=O)(=O)/C=C/C3=CC=CC=C3 |
SMILES canónico |
CN1C=NN=C1SC2=CC=CC=C2NS(=O)(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


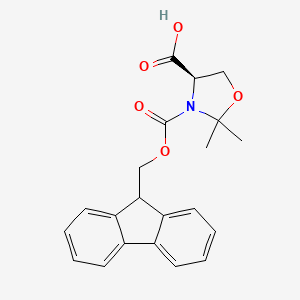

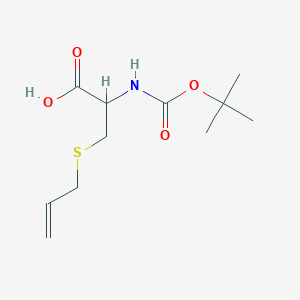
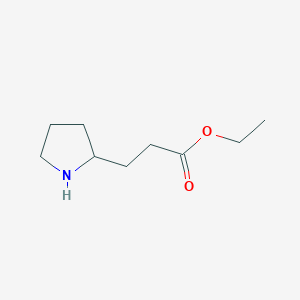

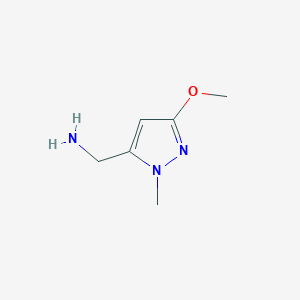
![Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13482390.png)
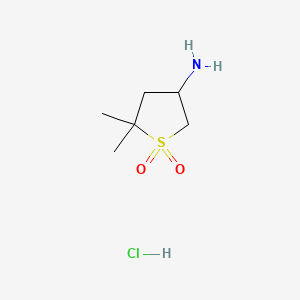
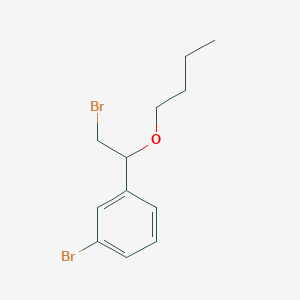
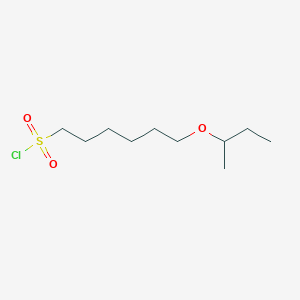
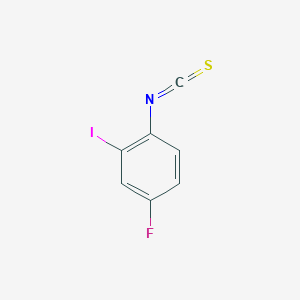
![(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482419.png)
![tert-Butyl (1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl)carbamate](/img/structure/B13482424.png)

